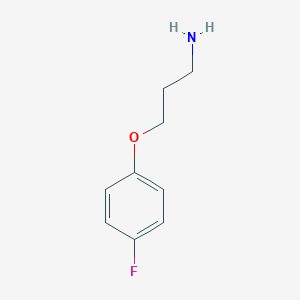

3-(4-Fluorophenoxy)propan-1-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

3-(4-fluorophenoxy)propan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12FNO/c10-8-2-4-9(5-3-8)12-7-1-6-11/h2-5H,1,6-7,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZIBPUVKKZJRDHB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1OCCCN)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40554532 | |

| Record name | 3-(4-Fluorophenoxy)propan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40554532 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

116753-54-9 | |

| Record name | 3-(4-Fluorophenoxy)propan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40554532 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(4-fluorophenoxy)propan-1-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 3-(4-Fluorophenoxy)propan-1-amine (CAS No. 116753-54-9)

Introduction

3-(4-Fluorophenoxy)propan-1-amine is a fluorinated aromatic amine that serves as a crucial building block in contemporary medicinal chemistry and drug discovery. Its structure, which combines a 4-fluorophenoxy moiety with a flexible propyl-amine chain, makes it a versatile scaffold for the synthesis of a wide array of biologically active molecules. The strategic incorporation of a fluorine atom on the phenyl ring is a well-established strategy in drug design to enhance metabolic stability, binding affinity, and pharmacokinetic properties of lead compounds.[1] This guide provides an in-depth overview of the physicochemical properties, synthesis, and potential applications of this compound, tailored for researchers, scientists, and professionals in drug development.

Physicochemical Properties

A comprehensive understanding of the physicochemical properties of a synthetic building block is fundamental to its effective application in multi-step syntheses and for predicting the characteristics of its derivatives.

| Property | Value | Source(s) |

| CAS Number | 116753-54-9 | [2][3] |

| Molecular Formula | C₉H₁₂FNO | [2] |

| Molecular Weight | 169.20 g/mol | [2] |

| Boiling Point | 269.15 °C at 760 mmHg | [2] |

| Density | 1.096 g/cm³ | [2] |

| Flash Point | 116.58 °C | [2] |

| MDL Number | MFCD06213776 | [2] |

| Hydrochloride CAS No. | 148941-98-4 | [4] |

Synthesis of this compound

The synthesis of aryl propylamine ethers such as this compound is most commonly achieved via a Williamson ether synthesis. This well-established and robust reaction involves the nucleophilic substitution of a halide by a phenoxide. In this case, 4-fluorophenol is deprotonated with a suitable base to form the corresponding phenoxide, which then displaces a leaving group from a 3-carbon aminopropane synthon.

Exemplary Protocol: Williamson Ether Synthesis

This protocol is adapted from established methods for synthesizing similar phenoxy propanamine derivatives.

Reaction Scheme:

Caption: Williamson Ether Synthesis Workflow.

Materials:

-

4-Fluorophenol

-

3-Chloropropan-1-amine hydrochloride

-

Sodium hydroxide (NaOH) or Potassium Carbonate (K₂CO₃)

-

N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN)

-

Deionized water

-

Ethyl acetate or Dichloromethane

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Step-by-Step Methodology:

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 4-fluorophenol (1.0 eq) and the chosen solvent (e.g., DMF, 5-10 mL per gram of phenol).

-

Base Addition: Add a suitable base (e.g., K₂CO₃, 2.0 eq) to the solution. If using a stronger base like sodium hydride (NaH), it should be added cautiously at 0 °C. The purpose of the base is to deprotonate the phenol, forming the more nucleophilic phenoxide ion.

-

Addition of the Amine: In a separate flask, neutralize 3-chloropropan-1-amine hydrochloride with an equivalent of base (e.g., NaOH in water) and extract the free amine into an organic solvent. Alternatively, and more conveniently for many protocols, the hydrochloride salt can be used directly with an excess of a base like K₂CO₃ in the main reaction mixture. Add the 3-chloropropan-1-amine (1.1 eq) to the reaction mixture.

-

Reaction: Heat the mixture to 80-100 °C and allow it to stir for 12-24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC). The elevated temperature is necessary to overcome the activation energy for the Sₙ2 reaction.

-

Workup: After the reaction is complete, cool the mixture to room temperature. Dilute with water and extract the product into an organic solvent like ethyl acetate. The aqueous washes remove the inorganic salts and any remaining DMF.

-

Purification: Wash the combined organic layers with water and then brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product. The product can be further purified by column chromatography on silica gel or by distillation under reduced pressure.

Self-Validating System & Causality:

-

Choice of Base: The selection of the base is critical. A strong base like NaH ensures complete and rapid deprotonation of the phenol but requires anhydrous conditions. A weaker base like K₂CO₃ is often sufficient, safer to handle, and more tolerant of trace amounts of water.

-

Solvent Selection: A polar aprotic solvent like DMF or acetonitrile is chosen because it can solvate the cation of the base while not significantly solvating the phenoxide nucleophile, thus enhancing its reactivity.

-

Monitoring: Regular monitoring by TLC is essential to determine the endpoint of the reaction, preventing the formation of byproducts from prolonged heating.

Applications in Drug Discovery and Medicinal Chemistry

While specific approved drugs containing the this compound moiety as a key intermediate are not prominently documented, its value lies in its role as a versatile building block for creating libraries of potential therapeutic agents. The fluorophenoxy propylamine scaffold is of significant interest due to the established bioisosteric replacement of a hydrogen atom with fluorine, which can modulate the pKa of the amine group and improve the molecule's overall ADME (Absorption, Distribution, Metabolism, and Excretion) profile.

Derivatives of structurally similar propylamine compounds have shown a range of biological activities, suggesting the potential for this scaffold.

Caption: Derivatization of the Core Scaffold.

-

Antimicrobial Agents: The primary amine of this compound can be readily acylated or derivatized to form amides, sulfonamides, and other related structures. Research on similar N-substituted propanoic acid derivatives has demonstrated that such modifications can lead to compounds with significant antimicrobial activity against multidrug-resistant bacterial and fungal pathogens.

-

Anticancer Candidates: The amine handle allows for its incorporation into more complex molecular frameworks that can interact with biological targets relevant to oncology. Studies on related 3-((4-hydroxyphenyl)amino)propanoic acid derivatives have identified candidates with promising anticancer and antioxidant properties.[5] The 4-fluoro substituent in the target compound can enhance cell permeability and target engagement.

-

CNS-Active Compounds: The phenoxy propylamine structure is a well-known pharmacophore in drugs targeting the central nervous system (CNS), such as certain antidepressants (e.g., Fluoxetine, which has a fluorinated phenyl group and a propylamine chain, though not a phenoxy ether). This makes this compound an attractive starting material for the synthesis of novel CNS drug candidates.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound.

-

General Handling: Handle in a well-ventilated area, preferably in a fume hood. Avoid contact with skin, eyes, and clothing. Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.

-

Inhalation: Avoid breathing vapors or mist. May cause respiratory irritation.

-

Ingestion: Harmful if swallowed.

-

Storage: Store in a cool, dry place in a tightly sealed container, away from oxidizing agents.

-

Disposal: Dispose of in accordance with local, state, and federal regulations.

Conclusion

This compound (CAS No. 116753-54-9) is a valuable and versatile chemical intermediate. Its synthesis is readily achievable through established methods like the Williamson ether synthesis. The presence of both a reactive primary amine and a metabolically robust 4-fluorophenyl group makes it a highly attractive building block for the development of novel therapeutic agents across various disease areas, including infectious diseases and oncology. This guide provides the foundational knowledge for researchers to effectively and safely incorporate this compound into their synthetic and drug discovery programs.

References

-

Appchem. This compound | 116753-54-9. Available from: [Link]

-

Chemsrc. This compound HYDROCHLORIDE | CAS:148941-98-4. Available from: [Link]

-

MDPI. Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens. Available from: [Link]

-

MDPI. Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties. Available from: [Link]

-

MDPI. New Approved Drugs Appearing in the Pharmaceutical Market in 2022 Featuring Fragments of Tailor-Made Amino Acids and Fluorine. Available from: [Link]

Sources

An In-depth Technical Guide to 3-(4-Fluorophenoxy)propan-1-amine: Properties, Synthesis, and Pharmaceutical Potential

For the attention of Researchers, Scientists, and Drug Development Professionals.

This guide provides a comprehensive technical overview of 3-(4-Fluorophenoxy)propan-1-amine, a versatile chemical intermediate with significant potential in medicinal chemistry. As a Senior Application Scientist, this document synthesizes core chemical properties, detailed synthetic protocols, and field-proven insights into its prospective applications, grounded in authoritative references.

Core Chemical Identity and Physicochemical Properties

This compound is a substituted propylamine derivative characterized by a fluorophenoxy moiety. This structural feature, particularly the presence of a fluorine atom, significantly influences its physicochemical and pharmacokinetic properties, making it an attractive scaffold in drug discovery.[1][2][3] The fluorine atom can enhance metabolic stability, binding affinity, and lipophilicity, which are critical parameters in the optimization of lead compounds.[2]

Table 1: Physicochemical Properties of this compound and its Hydrochloride Salt

| Property | This compound | This compound HCl | Reference(s) |

| CAS Number | 116753-54-9 | 148941-98-4 | [4][5],[6] |

| Molecular Formula | C₉H₁₂FNO | C₉H₁₃ClFNO | [5],[7] |

| Molecular Weight | 169.20 g/mol | 205.66 g/mol | [5],[7] |

| Boiling Point | 269.15 °C at 760 mmHg (Predicted) | N/A | [8] |

| Melting Point | Not explicitly available | N/A | |

| Density | 1.096 g/cm³ (Predicted) | N/A | [8] |

| IUPAC Name | This compound | This compound,hydrochloride | [8],[6] |

Synthesis and Mechanistic Considerations

The primary synthetic route to this compound is the Williamson ether synthesis, a robust and well-established method for forming ethers.[9][10][11] This reaction proceeds via an S\N2 mechanism, involving the nucleophilic attack of a phenoxide on an alkyl halide.[9][10]

The causality behind this choice of synthesis is its efficiency and versatility. The reaction conditions can be readily optimized to achieve high yields. The choice of a primary alkyl halide is critical to favor the S\N2 pathway and avoid the competing E2 elimination reaction that is prevalent with secondary and tertiary halides.[9][11]

General Synthetic Protocol

A common approach involves the reaction of 4-fluorophenol with a 3-halopropanamine derivative. To prevent self-reaction of the amine, its nucleophilicity is often masked with a protecting group, such as a tert-butoxycarbonyl (Boc) group. The synthesis can be conceptualized in the following two stages:

-

Ether Formation: 4-fluorophenol is deprotonated with a suitable base (e.g., sodium hydride) to form the more nucleophilic 4-fluorophenoxide. This is then reacted with an N-protected 3-halopropylamine (e.g., N-Boc-3-chloropropylamine).

-

Deprotection: The protecting group is subsequently removed, typically under acidic conditions, to yield the final primary amine.

Prospective Applications in Drug Development

While specific biological targets for this compound are not extensively documented, the broader class of fluorophenoxy propanamine derivatives has shown promise in various therapeutic areas. The structural motif is present in molecules with demonstrated biological activity, suggesting its potential as a privileged scaffold.

The introduction of a fluorine atom can modulate a molecule's electronic properties, pKa, and conformational preferences, which can translate to improved target affinity and selectivity. Furthermore, the C-F bond is highly stable, which can block metabolic oxidation at that position, thereby enhancing the pharmacokinetic profile of a drug candidate.

Based on the activities of structurally related compounds, potential research avenues for derivatives of this compound include:

-

Antimicrobial Agents: Analogs of this compound have been investigated for their antimicrobial properties.

-

Anticancer Therapeutics: The fluorophenylpropanamide scaffold has shown potential in inhibiting cancer cell proliferation.

Hypothetical Signaling Pathway Involvement

Given the prevalence of amine-containing compounds as neurotransmitter analogs and receptor modulators, derivatives of this compound could potentially interact with G-protein coupled receptors (GPCRs) or ion channels. For instance, they could be investigated as ligands for serotonin or dopamine receptors, which are key targets in the treatment of neurological and psychiatric disorders.

Analytical and Quality Control Protocols

Ensuring the purity and identity of this compound is paramount for its application in research and development. A combination of chromatographic and spectroscopic techniques should be employed for comprehensive characterization.

Purity Assessment by High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile technique for separating and quantifying the target compound from impurities.

-

Sample Preparation: Accurately weigh approximately 5 mg of the sample and dissolve it in 10 mL of the mobile phase to create a stock solution. Further dilutions may be necessary to fall within the linear range of the detector.

-

HPLC Conditions:

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

-

Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid). For example, starting with 20% acetonitrile and increasing to 80% over 15 minutes.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30°C.

-

Detection: UV at 220 nm.

-

Injection Volume: 10 µL.

-

This method provides a self-validating system as the retention time and peak purity can be consistently monitored against a reference standard.

Structural Elucidation by Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR are indispensable for confirming the chemical structure.

-

Sample Preparation: Dissolve 5-10 mg of the sample in a deuterated solvent such as CDCl₃ or DMSO-d₆.

-

Acquisition Parameters:

-

A standard ¹H NMR experiment should be run to observe the proton signals and their multiplicities.

-

A ¹³C NMR experiment, often with proton decoupling, will confirm the number of unique carbon environments.

-

For quantitative NMR (qNMR), a calibrated internal standard is added, and the experiment is run with a long relaxation delay to ensure accurate integration.[12]

-

The expected ¹H NMR spectrum would show characteristic signals for the aromatic protons, the propyl chain protons, and the amine protons. The ¹³C NMR would display distinct peaks for each carbon atom in the molecule.

Molecular Weight Verification by Mass Spectrometry (MS)

MS is used to confirm the molecular weight of the compound.

-

Ionization Technique: Electrospray ionization (ESI) is suitable for this polar molecule.

-

Analysis: The mass spectrum should show a prominent peak corresponding to the protonated molecule [M+H]⁺ at m/z 170.09.

Safety and Handling

As with any chemical substance, proper safety precautions must be observed when handling this compound. It is advisable to consult the Safety Data Sheet (SDS) for detailed information.[13][14] General safety measures include:

-

Working in a well-ventilated fume hood.

-

Wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Avoiding inhalation, ingestion, and skin contact.

Conclusion

This compound is a valuable building block in medicinal chemistry. Its synthesis is straightforward, and its structural features make it an attractive starting point for the development of novel therapeutic agents. This guide has provided a comprehensive overview of its chemical properties, synthesis, and potential applications, along with robust analytical protocols to ensure its quality and identity. Further research into the biological activities of its derivatives is warranted to fully explore its therapeutic potential.

References

-

Chemsrc. (2023, September 23). 3-(4-Fluorophenyl)-1-propanamine. Retrieved from [Link]

-

PubChem. (n.d.). 3-(4-Fluorophenyl)propan-1-amine. Retrieved from [Link]

-

Wikipedia. (2023, November 29). Williamson ether synthesis. Retrieved from [Link]

-

Chemsrc. (2023, September 19). This compound HYDROCHLORIDE. Retrieved from [Link]

-

Greenbook.net. (n.d.). SAFETY DATA SHEET. Retrieved from [Link]

-

Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. Retrieved from [Link]

-

Chem-Station. (2014, April 13). Williamson Ether Synthesis. Retrieved from [Link]

-

Quora. (2021, May 1). How to do Williamson ether synthesis while I have tertiary amine in my compound. Retrieved from [Link]

-

Chemistry LibreTexts. (2020, July 1). 9.5: Williamson ether synthesis. Retrieved from [Link]

-

Appchem. (n.d.). This compound. Retrieved from [Link]

-

Pauli, G. F., Chen, S. N., & Simmler, C. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective. Journal of medicinal chemistry, 57(22), 9220–9231. [Link]

-

El-Faham, A., Al-Sehemi, A. G., & Ghoneim, A. M. (2023). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). Molecules, 28(11), 4435. [Link]

-

Gupta, S. P. (2019). Roles of Fluorine in Drug Design and Drug Action. Letters in Drug Design & Discovery, 16(10), 1086-1095. [Link]

-

ChemRxiv. (2023). Serum Amine Profiling through Fluorine-Labeled 19F NMR Analysis. Retrieved from [Link]

-

Barnes-Seeman, D., Beck, J., & Springer, C. (2014). Fluorinated compounds in medicinal chemistry: recent applications, synthetic advances and matched-pair analyses. Current topics in medicinal chemistry, 14(7), 855–864. [Link]

-

ResearchGate. (2023). Serum Amine Profiling through Fluorine-Labeled 19F NMR Analysis. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). 1H NMR spectra of propan-2-amine. Retrieved from [Link]

Sources

- 1. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Roles of Fluorine in Drug Design and Drug Action | Bentham Science [benthamscience.com]

- 3. Fluorinated compounds in medicinal chemistry: recent applications, synthetic advances and matched-pair analyses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 116753-54-9 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]

- 5. appchemical.com [appchemical.com]

- 6. CAS#:148941-98-4 | this compound HYDROCHLORIDE | Chemsrc [chemsrc.com]

- 7. 1820740-04-2|3-(3-Fluorophenoxy)propan-1-amine hydrochloride|BLD Pharm [bldpharm.com]

- 8. alfa-chemistry.com [alfa-chemistry.com]

- 9. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

- 11. Williamson Ether Synthesis | Chem-Station Int. Ed. [en.chem-station.com]

- 12. Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective - PMC [pmc.ncbi.nlm.nih.gov]

- 13. assets.greenbook.net [assets.greenbook.net]

- 14. fishersci.com [fishersci.com]

An In-Depth Technical Guide to 3-(4-Fluorophenoxy)propan-1-amine: Properties, Synthesis, and Applications in Drug Discovery

Introduction

3-(4-Fluorophenoxy)propan-1-amine is a bifunctional organic compound of significant interest to the scientific community, particularly those engaged in medicinal chemistry and drug development. Its structure incorporates a terminal primary amine and a 4-fluorophenyl ether moiety, making it a valuable and versatile building block for the synthesis of more complex molecular architectures. The strategic inclusion of a fluorine atom is a widely used approach in modern drug design to modulate metabolic stability, binding affinity, and bioavailability.[1] This guide provides a comprehensive overview of the physicochemical properties, synthetic methodologies, and applications of this compound, offering field-proven insights for researchers and drug development professionals.

Physicochemical Properties and Identifiers

The fundamental properties of a compound are critical for its application in experimental design. This compound is most commonly available as a free base or as a hydrochloride salt for improved handling and stability. The key identifiers and properties are summarized below.

| Property | Value (Free Base) | Value (Hydrochloride Salt) | Source(s) |

| Molecular Formula | C₉H₁₂FNO | C₉H₁₃ClFNO | [2][3] |

| Molecular Weight | 169.20 g/mol | 205.66 g/mol | [2][4][5] |

| CAS Number | 116753-54-9 | 148941-98-4 | [2][3][6][7] |

| Appearance | Varies (typically liquid) | Varies (typically solid) | General Knowledge |

| SMILES | FC1=CC=C(OCCCN)C=C1 | FC1=CC=C(OCCCN)C=C1.Cl | [2] |

| InChIKey | Not readily available | Not readily available |

Synthesis and Mechanistic Considerations

The synthesis of this compound is most effectively achieved via a nucleophilic substitution reaction, specifically a variation of the Williamson ether synthesis. This approach is favored for its reliability and scalability.

Williamson Ether Synthesis Approach

This synthetic strategy hinges on the reaction between the nucleophilic phenoxide ion of 4-fluorophenol and an alkyl halide, in this case, a 3-halopropanamine derivative. The primary amine is typically protected during this step to prevent side reactions.

Underlying Principles

The core of this synthesis is an Sₙ2 (bimolecular nucleophilic substitution) reaction.[8]

-

Deprotonation: The first and most critical step is the deprotonation of the weakly acidic hydroxyl group of 4-fluorophenol using a strong base (e.g., sodium hydride, NaH) to generate the highly nucleophilic 4-fluorophenoxide ion.[8]

-

Solvent Choice: The choice of solvent is crucial for Sₙ2 reactions. Polar aprotic solvents, such as dimethylformamide (DMF) or tetrahydrofuran (THF), are ideal as they can solvate the cation (e.g., Na⁺) while not forming a strong hydrogen-bonding shell around the nucleophile, thus preserving its reactivity.[8]

-

Nucleophilic Attack: The generated 4-fluorophenoxide attacks the electrophilic carbon atom bearing a leaving group (e.g., bromine or chlorine) on an N-protected 3-halopropanamine, displacing the halide and forming the desired ether linkage.

-

Deprotection: The final step involves the removal of the amine protecting group (e.g., a Boc group using an acid like trifluoroacetic acid) to yield the final primary amine.[8]

Experimental Protocol

The following is a representative, self-validating protocol for the synthesis of this compound.

Step 1: Formation of the Phenoxide

-

Under an inert atmosphere (e.g., nitrogen or argon), add 4-fluorophenol (1.0 eq) to a flask containing anhydrous DMF.

-

Cool the solution in an ice bath to 0 °C.

-

Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 eq) portion-wise to the stirred solution.

-

Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour until hydrogen gas evolution ceases. This indicates complete formation of the sodium 4-fluorophenoxide.

Step 2: Nucleophilic Substitution

-

To the phenoxide solution, add N-(3-bromopropyl)phthalimide (1.05 eq) dissolved in a minimal amount of anhydrous DMF. The phthalimide group serves as a robust protecting group for the amine.

-

Heat the reaction mixture to 80-90 °C and maintain for 12-16 hours, monitoring progress by Thin Layer Chromatography (TLC).

Step 3: Workup and Isolation of Protected Intermediate

-

After the reaction is complete, cool the mixture to room temperature and carefully quench by adding cold water.

-

Extract the aqueous mixture with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude N-(3-(4-fluorophenoxy)propyl)phthalimide.

-

Purify the crude product via column chromatography on silica gel.

Step 4: Deprotection to Yield Final Product

-

Dissolve the purified intermediate in ethanol.

-

Add hydrazine hydrate (4-5 eq) to the solution.

-

Reflux the mixture for 4-6 hours. A precipitate of phthalhydrazide will form.

-

Cool the reaction, filter off the precipitate, and concentrate the filtrate under reduced pressure.

-

Dissolve the residue in dilute HCl and wash with dichloromethane to remove any non-basic impurities.

-

Basify the aqueous layer with NaOH solution until pH > 12 and extract with dichloromethane (3x).

-

Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield pure this compound.

Synthesis Workflow Diagram

Caption: Williamson ether synthesis workflow for this compound.

Applications in Medicinal Chemistry and Drug Development

The true value of this compound is realized in its role as a versatile synthetic intermediate for creating novel molecules with potential therapeutic activity.

Role as a Versatile Synthetic Intermediate

The compound's bifunctional nature—a nucleophilic primary amine at one end and a stable, lipophilic fluorophenyl group at the other—allows for its directed incorporation into larger molecular scaffolds. The primary amine serves as a reactive handle for forming amide, sulfonamide, or urea linkages, or for participating in reductive amination reactions to form secondary or tertiary amines.[8]

Incorporation into Bioactive Scaffolds

The 3-(4-fluorophenoxy)propyl moiety is found in a variety of investigational compounds. For example, it serves as a key structural component in molecules designed for complex biological targets. A search of chemical databases reveals its use in constructing more elaborate structures, such as substituted piperidines like 1-(3-(4-Fluorophenoxy)propyl)-3-methoxypiperidin-4-amine.[9] In such a molecule, the amine of our title compound has been further functionalized to link to a piperidine ring, demonstrating its utility as a linker. The 4-fluorophenyl group is particularly valuable; the fluorine atom can block sites of metabolic oxidation and enhance binding to protein targets through favorable electrostatic interactions, a common strategy in modern drug design.[1]

Logical Flow Diagram of Application

Caption: Application of the title compound as a building block in drug discovery.

Safety, Handling, and Storage

As with any laboratory chemical, proper safety precautions are paramount. While a specific, comprehensive toxicology profile for this compound is not widely published, data from structurally related aliphatic amines and corrosive materials should inform handling procedures.[10][11]

-

Hazard Classification: Amine compounds are often classified as corrosive and may cause severe skin burns and eye damage.[10][11] They can also be respiratory irritants.

-

Handling: All manipulations should be performed in a well-ventilated chemical fume hood.[10] Personal Protective Equipment (PPE), including safety goggles, a lab coat, and nitrile gloves, is mandatory. Avoid inhalation of vapors and direct contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and acids.[10]

-

First Aid: In case of skin contact, immediately flush with copious amounts of water for at least 15 minutes.[12] For eye contact, rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes and seek immediate medical attention.[10] If inhaled, move to fresh air. If ingested, do NOT induce vomiting and seek immediate medical attention.[10]

Disclaimer: This information is for guidance only. Always consult the specific Material Safety Data Sheet (MSDS/SDS) provided by your chemical supplier before use.[10][11]

Conclusion

This compound stands out as a high-value building block for chemical and pharmaceutical research. Its well-defined structure, accessible synthesis, and bifunctional nature provide a reliable platform for introducing the pharmacologically significant fluorophenoxypropyl moiety into novel drug candidates. A thorough understanding of its properties, synthesis, and safe handling procedures enables researchers to effectively leverage this compound in the pursuit of new therapeutic agents.

References

- This compound HYDROCHLORIDE | Chemsrc. Chemsrc.

- This compound HYDROCHLORIDE | 148941-98-4. Chemicalbook.

- 1820740-04-2|3-(3-Fluorophenoxy)propan-1-amine hydrochloride - BLDpharm. BLDpharm.

- This compound - Apollo Scientific. Apollo Scientific.

- This compound | 116753-54-9 | C9H12FNO | Appchem. Appchem.

- 3-(2-FLUOROPHENOXY)PROPAN-1-AMINE HYDROCHLORIDE 116735-67-2 wiki. Guidechem.

- 1-(3-(4-Fluorophenoxy)propyl)-3-methoxypiperidin-4-amine - PubChem.

- SAFETY DATA SHEET - Fisher Scientific. Fisher Scientific.

- 3-(4-Methoxyphenoxy)propan-1-amine | 100841-00-7 | Benchchem. Benchchem.

- material safety data sheet sds/msds - CDH Fine Chemical. Central Drug House (P) Ltd.

- Material Safety D

- New Approved Drugs Appearing in the Pharmaceutical Market in 2022 Featuring Fragments of Tailor-Made Amino Acids and Fluorine. MDPI.

Sources

- 1. mdpi.com [mdpi.com]

- 2. appchemical.com [appchemical.com]

- 3. CAS#:148941-98-4 | this compound HYDROCHLORIDE | Chemsrc [chemsrc.com]

- 4. Page loading... [wap.guidechem.com]

- 5. 1820740-04-2|3-(3-Fluorophenoxy)propan-1-amine hydrochloride|BLD Pharm [bldpharm.com]

- 6. 116753-54-9 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]

- 7. This compound HYDROCHLORIDE | 148941-98-4 [chemicalbook.com]

- 8. benchchem.com [benchchem.com]

- 9. 1-(3-(4-Fluorophenoxy)propyl)-3-methoxypiperidin-4-amine | C15H23FN2O2 | CID 13677832 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. fishersci.com [fishersci.com]

- 11. cdhfinechemical.com [cdhfinechemical.com]

- 12. files.dep.state.pa.us [files.dep.state.pa.us]

An In-Depth Technical Guide to the Synthesis of 3-(4-Fluorophenoxy)propan-1-amine

Abstract

This technical guide provides a comprehensive overview of the synthetic pathways for 3-(4-Fluorophenoxy)propan-1-amine, a key intermediate in the synthesis of various pharmaceutical compounds. This document is intended for researchers, scientists, and professionals in the field of drug development. It delves into the core synthetic strategies, offering a comparative analysis of their advantages and limitations. Detailed experimental protocols, mechanistic insights, and critical process parameters are discussed to provide a practical and scientifically grounded resource for the synthesis of this important molecule.

Introduction: Significance of this compound

This compound is a crucial building block in medicinal chemistry. Its structural motif, featuring a fluorinated phenyl ether linked to a propyl amine, is present in a number of pharmacologically active molecules. The fluorine atom can enhance metabolic stability and binding affinity, while the flexible propanamine chain provides a key point for molecular elaboration. A notable application of this intermediate is in the synthesis of Dapoxetine, a selective serotonin reuptake inhibitor (SSRI).[1][2][3] Given its importance, the development of efficient and scalable synthetic routes is of paramount interest to the pharmaceutical industry.

This guide will explore the primary methodologies for the synthesis of this compound, focusing on the underlying chemical principles and practical considerations for laboratory and potential scale-up applications.

Core Synthetic Strategies

The synthesis of this compound can be broadly categorized into two main strategic approaches:

-

Formation of the Ether Linkage: These methods prioritize the construction of the C-O bond between the 4-fluorophenol and a three-carbon aminopropyl synthon.

-

Introduction of the Amine Functionality: These routes begin with a precursor already containing the 4-fluorophenoxypropyl backbone and focus on the installation or deprotection of the terminal primary amine.

The choice of strategy often depends on the availability of starting materials, desired scale, and considerations for purity and yield.

Pathway I: Williamson Ether Synthesis Approach

The Williamson ether synthesis is a classic and widely employed method for forming ethers via an S\N2 reaction between an alkoxide and an alkyl halide.[4][5][6][7][8] In the context of this compound synthesis, this involves the reaction of 4-fluorophenoxide with a suitable 3-halopropanamine derivative.

Mechanistic Overview

The reaction proceeds via a bimolecular nucleophilic substitution (S\N2) mechanism.[4][5][6] The first step involves the deprotonation of 4-fluorophenol with a suitable base to generate the more nucleophilic 4-fluorophenoxide ion. This phenoxide then attacks the electrophilic carbon of the 3-halopropylamine, displacing the halide and forming the desired ether linkage.

Caption: Williamson Ether Synthesis for this compound.

Critical Parameters and Variations

A key consideration in this approach is the protection of the amine functionality in the 3-halopropylamine starting material. The free amine is nucleophilic and can compete with the phenoxide, leading to side reactions such as self-condensation. Common protecting groups include Boc (tert-butoxycarbonyl) and Cbz (carboxybenzyl).

Table 1: Comparison of Reaction Parameters for Williamson Ether Synthesis

| Parameter | Considerations | Typical Conditions |

| Base | Must be strong enough to deprotonate 4-fluorophenol but not so strong as to cause elimination of the alkyl halide. | Sodium hydride (NaH), potassium carbonate (K₂CO₃), sodium hydroxide (NaOH). |

| Solvent | Aprotic polar solvents are preferred to solvate the cation of the base and promote the S\N2 reaction. | Dimethylformamide (DMF), acetonitrile (MeCN), acetone. |

| Leaving Group | The reactivity of the 3-halopropylamine follows the order I > Br > Cl. | 3-Bromopropylamine or 3-chloropropylamine derivatives are commonly used. |

| Temperature | Elevated temperatures are often required to drive the reaction to completion. | 60-100 °C. |

Experimental Protocol: Synthesis via N-Boc-3-chloropropylamine

-

Deprotonation: To a solution of 4-fluorophenol (1.0 eq) in anhydrous DMF, add sodium hydride (1.1 eq, 60% dispersion in mineral oil) portion-wise at 0 °C under an inert atmosphere.

-

Reaction: Stir the mixture at room temperature for 30 minutes, then add a solution of N-Boc-3-chloropropylamine (1.05 eq) in DMF.

-

Heating: Heat the reaction mixture to 80 °C and maintain for 12-16 hours, monitoring the progress by TLC or LC-MS.

-

Work-up: Cool the reaction to room temperature and quench with water. Extract the aqueous layer with ethyl acetate.

-

Purification (Protected Intermediate): Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography.

-

Deprotection: Dissolve the purified N-Boc-3-(4-fluorophenoxy)propan-1-amine in a solution of HCl in dioxane or trifluoroacetic acid in dichloromethane.

-

Isolation: Stir at room temperature until the deprotection is complete (monitored by TLC). Evaporate the solvent and triturate the residue with diethyl ether to afford this compound hydrochloride.

Pathway II: Mitsunobu Reaction Approach

The Mitsunobu reaction offers an alternative for forming the ether linkage under milder, neutral conditions.[9][10][11][12] This reaction converts a primary or secondary alcohol into a variety of functional groups, including ethers, using triphenylphosphine (PPh₃) and a dialkyl azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[10]

Mechanistic Insights

The mechanism of the Mitsunobu reaction is complex but generally proceeds through the formation of a betaine intermediate from the reaction of PPh₃ and DEAD.[10] This betaine then deprotonates the phenol, and the resulting phenoxide attacks an activated alcohol species, leading to the formation of the ether with inversion of configuration at the alcohol carbon. For the synthesis of this compound, a protected 3-aminopropanol is used.

Sources

- 1. WO2008035358A2 - Process for preparing dapoxetine - Google Patents [patents.google.com]

- 2. chinjmap.com [chinjmap.com]

- 3. Synthesis method of dapoxetine and dapoxetine hydrochloride - Eureka | Patsnap [eureka.patsnap.com]

- 4. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 5. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]

- 6. 9.5. Williamson ether synthesis | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. Khan Academy [khanacademy.org]

- 9. glaserr.missouri.edu [glaserr.missouri.edu]

- 10. Mitsunobu reaction - Wikipedia [en.wikipedia.org]

- 11. scribd.com [scribd.com]

- 12. Mitsunobu Reaction [organic-chemistry.org]

Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling of 3-(4-Fluorophenoxy)propan-1-amine

This guide provides an in-depth technical framework for the safe handling, storage, and emergency management of 3-(4-Fluorophenoxy)propan-1-amine (CAS No. 116753-54-9). It is intended for researchers, scientists, and drug development professionals who work with this compound. The protocols and recommendations outlined herein are designed to foster a culture of safety and scientific integrity by explaining the causality behind each procedural step.

Compound Profile and Hazard Identification

This compound is a fluorinated building block used in organic synthesis.[1][2] Its chemical structure, incorporating a fluorophenoxy group and a primary amine, dictates its reactivity and toxicological profile. Understanding these properties is fundamental to anticipating and mitigating risks.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 116753-54-9 | [2] |

| Molecular Formula | C9H12FNO | [2] |

| Molecular Weight | 169.1961 g/mol | [2] |

| Boiling Point | 269.149°C at 760 mmHg | [1] |

| Flash Point | 116.577°C | [1] |

| Density | 1.096 g/cm³ | [1] |

The primary hazards associated with this compound, as identified in safety data sheets, necessitate a cautious approach. The compound is classified as causing acute toxicity if swallowed, inhaled, or in contact with skin.[3] It is also categorized as causing severe skin burns and eye damage, and may cause respiratory irritation.[4][5]

Engineering Controls and Personal Protective Equipment: A Multi-Layered Defense

A robust safety protocol relies on a combination of engineering controls and personal protective equipment (PPE) to minimize exposure. The choice of these measures is directly informed by the compound's hazard profile.

Engineering Controls

The primary engineering control for handling this compound is a certified chemical fume hood.[4] This provides a contained workspace that protects the user from inhaling harmful vapors.[6] Safety showers and eyewash stations must be readily accessible in the immediate work area as a critical first response measure in case of accidental contact.[3][4]

Personal Protective Equipment (PPE)

The selection of PPE is the final barrier between the researcher and the chemical. Each component is chosen to address specific routes of exposure.

-

Eye and Face Protection: Chemical safety goggles are mandatory. In situations with a higher risk of splashing, a face shield should be worn in addition to goggles.[3][7]

-

Skin Protection: Compatible chemical-resistant gloves are essential. Nitrile gloves are a common choice, but it is crucial to check the manufacturer's glove compatibility chart for the specific chemical. Always inspect gloves for any signs of degradation or perforation before use.[3][8] A lab coat or chemical-resistant apron must be worn to protect the body.[3]

-

Respiratory Protection: When engineering controls are not sufficient to maintain exposure below permissible limits, or during emergency situations, a government-approved respirator is required.[3]

Standard Operating Procedure for Handling and Storage

Adherence to a standardized workflow is critical for ensuring reproducible and safe experimental outcomes.

Handling Protocol

The following step-by-step protocol should be followed when working with this compound:

-

Preparation: Before handling the compound, ensure that the chemical fume hood is functioning correctly and that all necessary PPE is available and in good condition.

-

Weighing and Dispensing: Conduct all weighing and dispensing of the compound within the fume hood to contain any dust or vapors.

-

During Use: Avoid breathing any vapors, mist, or gas.[3] Do not eat, drink, or smoke in the work area.[3][9]

-

Post-Handling: Thoroughly wash hands and any exposed skin with soap and water after handling is complete.[3]

Storage Requirements

Proper storage is crucial to maintain the stability of the compound and prevent accidental release.

-

Container: Keep the container tightly closed and upright to prevent leakage.[5][9]

-

Location: Store in a dry, cool, and well-ventilated place, away from incompatible materials such as strong oxidizing agents and acid chlorides.[4][5][10]

Emergency Procedures: A Proactive Approach

In the event of an emergency, a clear and practiced response plan is essential to minimize harm.

Spills and Leaks

-

Evacuate: Evacuate all non-essential personnel from the spill area.

-

Ventilate: Ensure adequate ventilation, but do not turn off fume hoods in the immediate vicinity as they can help to contain fumes.[11]

-

Containment: Prevent further leakage or spillage if it is safe to do so. Do not allow the product to enter drains.[3]

-

Cleanup: For small spills, wipe dry, place the absorbent material in a sealed bag, and hold for waste disposal.[6][9]

Exposure Response

Table 2: First Aid Measures for this compound Exposure

| Exposure Route | First Aid Procedure | Source |

| Inhalation | Remove the victim to fresh air and keep at rest in a position comfortable for breathing. If not breathing, give artificial respiration. Seek immediate medical attention. | [3][4][5] |

| Skin Contact | Immediately flush the skin with plenty of soap and water for at least 15 minutes while removing all contaminated clothing and shoes. Seek immediate medical attention. | [3][11][12] |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids. Forcibly hold the eyelids open to ensure a thorough rinse. Seek immediate medical attention. | [3][4][11] |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. | [4][12] |

Waste Disposal

All waste containing this compound, including empty containers and contaminated materials, must be treated as hazardous waste.[5] Disposal should be carried out by a licensed disposal company in accordance with local, regional, and national regulations.[5][8] Under no circumstances should this chemical be disposed of down the drain.[3][8]

Visualized Workflows and Relationships

To further clarify the procedural logic, the following diagrams illustrate key workflows.

Caption: Figure 1: Standard Handling Workflow

Caption: Figure 2: Emergency Exposure Response

References

- Enamine, Safety Data Sheet. (n.d.).

- Alfa Chemistry. (n.d.). 3-(4-Fluorophenoxy)propylamine.

- PubChem. (n.d.). 3-(4-Fluorophenyl)propan-1-amine.

- Appchem. (n.d.). This compound.

- Chemsrc. (2025). This compound HYDROCHLORIDE.

- Princeton University Environmental Health and Safety. (n.d.). Section 3: Emergency Procedures.

- ChemicalBook. (n.d.). This compound hydrochloride.

- ChemicalBook. (n.d.). 3-(3-fluorophenoxy)propan-1-amine.

- BLDpharm. (n.d.). 3-(3-Fluorophenoxy)propan-1-amine hydrochloride.

- Sigma-Aldrich. (n.d.). 3-(4-Fluorophenyl)-3-(2-furyl)propan-1-amine.

- Fisher Scientific. (2023). Safety Data Sheet.

- Enamine. (n.d.). Safety Data Sheet.

- Enamine. (n.d.). Safety Data Sheet.

- Apollo Scientific. (n.d.). This compound.

- CDH Fine Chemical. (n.d.). Material Safety Data Sheet.

- PROCHEM. (n.d.). Material Safety Data Sheet.

- American Chemistry Council. (2021). Guidance for Selection of Personal Protective Equipment for MDI Users.

- Sigma-Aldrich. (n.d.). 3-(4-Chlorophenoxy)propan-1-amine hydrochloride.

- PubChem. (n.d.). 1-(3-(4-Fluorophenoxy)propyl)-3-methoxypiperidin-4-amine.

- Benchchem. (n.d.). Safe Disposal of 3-Amino-1-(furan-3-yl)propan-1-ol: A Procedural Guide.

Sources

- 1. alfa-chemistry.com [alfa-chemistry.com]

- 2. appchemical.com [appchemical.com]

- 3. enamine.enamine.net [enamine.enamine.net]

- 4. fishersci.com [fishersci.com]

- 5. cdhfinechemical.com [cdhfinechemical.com]

- 6. enamine.enamine.net [enamine.enamine.net]

- 7. americanchemistry.com [americanchemistry.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. enamine.enamine.net [enamine.enamine.net]

- 10. 3-(3-fluorophenoxy)propan-1-amine CAS#: 116753-49-2 [chemicalbook.com]

- 11. ehs.princeton.edu [ehs.princeton.edu]

- 12. files.dep.state.pa.us [files.dep.state.pa.us]

Understanding the Compound: Chemical Profile and Inherent Sensitivities

An In-Depth Technical Guide to the Optimal Storage of 3-(4-Fluorophenoxy)propan-1-amine

For researchers, scientists, and professionals in drug development, maintaining the integrity and stability of chemical reagents is paramount. This guide provides a comprehensive overview of the best practices for the storage of this compound, a key intermediate in many synthetic pathways. Adherence to these guidelines will ensure the compound's purity, minimize degradation, and promote a safe laboratory environment.

This compound possesses a primary amine, an ether linkage, and a fluorinated aromatic ring. Each of these functional groups contributes to its overall reactivity and dictates its storage requirements. Primary amines can be susceptible to oxidation and reaction with atmospheric carbon dioxide. The ether linkage is generally stable but can be prone to peroxide formation over extended periods, especially if impurities are present. The fluoroaromatic group is relatively stable but can be subject to nucleophilic substitution under certain conditions.

Core Storage Principles: A Multi-Faceted Approach

The overarching goal of a successful storage strategy is to mitigate the impact of environmental factors that can compromise the compound's integrity. These factors primarily include temperature, atmosphere, light, and moisture.

Temperature: The First Line of Defense

Temperature control is a critical aspect of preserving this compound.[1] Most chemical suppliers recommend storing this compound in a cool environment.

-

Short-Term Storage (Up to 1 month): For routine use, refrigeration at 2-8°C is recommended. This slows down potential degradation reactions without the risk of freezing, which could cause moisture to condense upon thawing.

-

Long-Term Storage (Over 1 month): For archival purposes, storage at -20°C in a sealed container is the preferred method. This significantly reduces the rate of most chemical degradation pathways. It is crucial to use a laboratory-grade, explosion-proof freezer for flammable compounds, although this specific compound has a high flash point.[2][3]

Atmosphere: Controlling the Gaseous Environment

The composition of the atmosphere surrounding the compound can have a significant impact on its stability.

-

Inert Atmosphere: Due to the presence of a primary amine, which is susceptible to oxidation, storing this compound under an inert atmosphere of nitrogen or argon is highly recommended for long-term storage.[4] This can be achieved by gently flushing the container with the inert gas before sealing.

-

Exclusion of Carbon Dioxide: Amines can react with atmospheric CO2 to form carbamates. While this is a reversible process, it can affect the purity of the material. An inert atmosphere will also exclude CO2.

Moisture and Light: The Silent Degraders

-

Moisture Sensitivity: While not extremely hygroscopic, the amine group can attract moisture. It is best practice to store the compound in a dry environment.[3] The use of desiccators for opened containers is a good precautionary measure.[5]

-

Light Sensitivity: Many aromatic compounds exhibit some degree of light sensitivity.[1] To prevent potential photolytic degradation, it is advisable to store this compound in an amber glass vial or a light-blocking container.[3]

Potential Degradation Pathways

Understanding the potential routes of degradation is key to preventing them. For this compound, the primary concerns are:

-

Oxidation: The primary amine can be oxidized, leading to the formation of imines, nitroso, or nitro compounds. This is accelerated by heat, light, and the presence of oxygen.

-

Reaction with CO2: As mentioned, reaction with atmospheric carbon dioxide can lead to the formation of the corresponding carbamate salt.

-

Hydrolysis: While the ether linkage is generally stable, prolonged exposure to strong acidic or basic conditions (which could arise from impurities or degradation of other components in a solution) could potentially lead to its cleavage.

-

Peroxide Formation: Although less common for this structure compared to other ethers, long-term storage in the presence of oxygen could theoretically lead to the formation of peroxides. Regular testing for peroxides is a good practice for older ether-containing compounds.[2]

Recommended Storage Conditions: A Summary

| Parameter | Short-Term Storage (≤ 1 month) | Long-Term Storage (> 1 month) |

| Temperature | 2-8°C (Refrigerated) | -20°C (Frozen) |

| Atmosphere | Tightly sealed container | Under inert gas (Nitrogen or Argon) |

| Light | Amber vial or dark location | Amber vial or dark location |

| Moisture | Dry environment | Dry environment, consider desiccator for opened containers |

| Container | Tightly sealed, appropriate chemical-resistant glass | Tightly sealed, appropriate chemical-resistant glass |

Handling and Safety Protocols

Proper handling is as crucial as proper storage for maintaining compound integrity and ensuring personnel safety.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves, when handling this compound.[6][7]

-

Ventilation: Handle the compound in a well-ventilated area or under a chemical fume hood to avoid inhalation of any potential vapors.[7]

-

Dispensing: When dispensing the material, do so quickly and reseal the container promptly to minimize exposure to air and moisture.[4]

-

Spill Response: In case of a spill, absorb the material with an inert absorbent material and dispose of it according to local regulations. Ensure the area is well-ventilated during cleanup.

Logical Workflow for Storage Condition Selection

The following diagram illustrates the decision-making process for determining the appropriate storage conditions for this compound.

Caption: Decision workflow for selecting appropriate storage conditions.

Conclusion

The chemical stability and purity of this compound are best maintained through a systematic and well-informed storage strategy. By controlling temperature, atmosphere, light, and moisture, and by adhering to safe handling practices, researchers can ensure the reliability of their experimental results and the longevity of this valuable reagent. Regular inventory checks and adherence to "first-in, first-out" practices are also recommended to prevent the use of aged or potentially degraded material.[2]

References

-

B&M Scientific. How to Safely Store Lab Chemicals and Reagents. [Link]

-

SCION Instruments. Good Laboratory Practice: Sample and Reagent Storage and Stability. [Link]

-

Laboratory Disposable Products. Safe Lab Reagent Storage Guide | Best Practices 2025. [Link]

-

Safety First: Essential Guidelines for Handling Research Reagents and Equipment. [Link]

-

PubChem. 3-(4-Fluorophenyl)propan-1-amine. [Link]

-

Chemsrc. This compound HYDROCHLORIDE. [Link]

-

Arora, P. K., & Srivastava, A. (2014). Bacterial degradation of monocyclic aromatic amines. Frontiers in Microbiology, 5, 493. [Link]

-

PubChem. 1-(3-(4-Fluorophenoxy)propyl)-3-methoxypiperidin-4-amine. [Link]

-

Shunyuansheng bio-pharmtech co., ltd. Quality Factory Sells Top Purity 99% 3-(4-methoxyphenoxy)propan-1-amine 100841-00-7 with Safe Delivery. [Link]

-

Copley, S. D. (2009). Evolution of efficient pathways for degradation of anthropogenic chemicals. Nature Chemical Biology, 5(8), 559–566. [Link]

-

PROCHEM. Material Safety Data Sheet. [Link]

-

Wang, Y., et al. (2024). Identification and Mechanistic Analysis of Toxic Degradation Products in the Advanced Oxidation Pathways of Fluoroquinolone Antibiotics. Molecules, 29(5), 1158. [Link]

Sources

- 1. Safety First: Essential Guidelines for Handling Research Reagents and Equipment - Merkel Technologies Ltd [merkel.co.il]

- 2. apolloscientific.co.uk [apolloscientific.co.uk]

- 3. Safe Lab Reagent Storage Guide | Best Practices 2025 [labdisposable.com]

- 4. Sample and Reagent Storage and Stability [scioninstruments.com]

- 5. How to Safely Store Lab Chemicals and Reagents - B&M Scientific [bmscientific.co.za]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. fishersci.com [fishersci.com]

Biological activity of 3-(4-Fluorophenoxy)propan-1-amine derivatives

An In-Depth Technical Guide to the Biological Activity of 3-(4-Fluorophenoxy)propan-1-amine Derivatives

Executive Summary

The this compound scaffold is a cornerstone in modern medicinal chemistry, most famously embodied by the selective serotonin reuptake inhibitor (SSRI), fluoxetine. This guide provides a comprehensive technical overview for researchers and drug development professionals on the biological activities of derivatives from this chemical class. We will dissect the core mechanism of action—inhibition of the serotonin transporter (SERT)—which underpins their primary therapeutic application in major depressive disorder and other neuropsychiatric conditions. This document details the critical experimental workflows, from initial in vitro binding and functional assays to in vivo behavioral models, explaining the scientific rationale behind each protocol. By synthesizing structure-activity relationship insights with detailed methodologies, this guide serves as an authoritative resource for advancing the discovery and development of novel therapeutics based on the this compound core.

Chapter 1: Introduction to the 3-Aryloxypropanamine Scaffold

The Serotonin Hypothesis of Depression

The monoamine hypothesis has long been a foundational concept in the neurobiology of depression, postulating that a deficiency in the synaptic concentration of monoamine neurotransmitters—primarily serotonin (5-hydroxytryptamine or 5-HT)—is a key contributor to depressive symptoms. While the pathophysiology of depression is now understood to be far more complex, modulating serotonergic neurotransmission remains a clinically validated and highly effective therapeutic strategy.[1]

The Serotonin Transporter (SERT) as a Key Therapeutic Target

The serotonin transporter (SERT), a member of the SLC6A4 gene family, is a presynaptic membrane protein that governs the magnitude and duration of serotonergic signaling.[2] It actively re-transports serotonin from the synaptic cleft back into the presynaptic neuron, a process critical for recycling the neurotransmitter and terminating its signal.[1] By inhibiting SERT, it is possible to increase the extracellular levels of serotonin, thereby enhancing neurotransmission. This mechanism is the primary mode of action for the most widely prescribed class of antidepressants, the SSRIs.

Emergence of 3-Aryloxypropanamines: The Story of Fluoxetine

The development of fluoxetine (Prozac) by Eli Lilly and Company in the 1970s marked a paradigm shift in depression treatment.[3] Moving away from the less selective tricyclic antidepressants (TCAs), researchers sought a compound that could specifically target SERT with minimal affinity for other neurotransmitter receptors, thereby reducing the significant side-effect burden of earlier drugs. The 3-aryloxypropanamine core was identified as a promising scaffold. Extensive screening of analogues revealed that N-methyl-3-phenyl-3-[4-(trifluoromethyl)phenoxy]propan-1-amine—fluoxetine—was a potent and highly selective inhibitor of serotonin reuptake.[3] Its introduction heralded the era of SSRIs and solidified the 3-aryloxypropanamine structure as a privileged scaffold in CNS drug discovery.

The this compound Core: Rationale for Investigation

The 4-fluoro substituent is a common bioisostere for the 4-trifluoromethyl group found in fluoxetine. Fluorine's small size and high electronegativity can favorably modulate a compound's physicochemical properties, such as metabolic stability, membrane permeability, and binding affinity, without introducing significant steric bulk. Derivatives of the this compound core are therefore of significant interest as they may retain the potent SERT inhibitory activity of fluoxetine while potentially offering an improved pharmacokinetic or pharmacodynamic profile. Research into this scaffold aims to refine SERT selectivity, explore interactions with other monoamine transporters, and investigate potential polypharmacology for other biological activities.[4][5]

Chapter 2: Synthesis Strategies

The synthesis of this compound derivatives is typically achieved through well-established organic chemistry reactions. A common and efficient method is a variation of the Williamson ether synthesis, which involves the nucleophilic substitution of a suitable phenoxide with an alkyl halide.

A generalized synthetic scheme involves the deprotonation of 4-fluorophenol with a base (e.g., sodium hydride) to form the sodium 4-fluorophenoxide intermediate. This nucleophile then reacts with a 3-halopropanamine derivative, where the amine is often protected with a group like tert-butoxycarbonyl (Boc), to form the ether linkage. The final step involves the deprotection of the amine under acidic conditions to yield the target compound.[6]

Caption: Generalized synthetic workflow for this compound.

Chapter 3: Mechanism of Action - Targeting the Serotonin Transporter

The Role of SERT in Serotonergic Neurotransmission

SERT is an integral membrane protein that facilitates the sodium- and chloride-dependent reuptake of serotonin from the synaptic cleft. This action is crucial for regulating the intensity and duration of the serotonergic signal. By binding to SERT, this compound derivatives act as competitive inhibitors, blocking the reuptake channel and causing serotonin to accumulate in the synapse.[1][2]

Downstream Effects: Receptor Desensitization and Neuroplasticity

The immediate effect of SERT inhibition is an increase in synaptic serotonin. However, the therapeutic antidepressant effects are not typically observed for several weeks. This delay is attributed to downstream adaptive changes. The sustained increase in serotonin leads to the desensitization and downregulation of presynaptic 5-HT1A autoreceptors.[1] These autoreceptors normally provide a negative feedback signal that inhibits serotonin release. Their desensitization leads to a disinhibition of serotonergic neuron firing, resulting in a further, more sustained increase in serotonin release and neurotransmission, which is thought to be critical for the therapeutic outcome.

Caption: Mechanism of SERT inhibition by this compound derivatives.

Chapter 4: In Vitro Evaluation of Biological Activity

In vitro assays are the first step in characterizing the pharmacological profile of new derivatives. They are designed to quantify two key parameters: binding affinity (how tightly a compound binds to the target) and functional potency (how effectively it inhibits the target's action).

Protocol 1: Radioligand Binding Affinity Assays

-

Expertise & Experience: This assay directly measures the affinity of a test compound for a specific transporter (SERT, DAT, NET) by competing with a radiolabeled ligand known to bind to that target. It is a foundational experiment to establish target engagement and selectivity. Choosing the right radioligand and cell line (e.g., HEK293 cells stably expressing the human transporter) is critical for obtaining clean, reproducible data.[7][8]

-

Trustworthiness: The protocol includes controls for total binding (radioligand only) and non-specific binding (in the presence of a saturating concentration of a known high-affinity, non-labeled drug), ensuring that the measured displacement is specific to the target transporter.

-

Preparation: Culture HEK293 cells stably expressing the human serotonin transporter (hSERT). Harvest the cells and prepare cell membrane homogenates via centrifugation.

-

Assay Setup: In a 96-well plate, add the cell membrane preparation to assay buffer.

-

Competition: Add increasing concentrations of the test this compound derivative.

-

Radioligand Addition: Add a constant, low concentration of a suitable radioligand (e.g., [¹²⁵I]-RTI-55).[7]

-

Incubation: Incubate the plates to allow the binding reaction to reach equilibrium.

-

Termination: Rapidly filter the contents of each well through a glass fiber filter mat to separate bound from free radioligand. Wash the filters to remove unbound radioactivity.

-

Quantification: Measure the radioactivity trapped on the filters using a scintillation counter.

-

Data Analysis: Plot the percentage of specific binding against the logarithm of the test compound concentration. Use non-linear regression (sigmoidal dose-response) to calculate the IC₅₀ (concentration that inhibits 50% of specific binding). Convert the IC₅₀ to a binding affinity constant (Ki) using the Cheng-Prusoff equation.

Protocol 2: [³H]-Serotonin Uptake Inhibition Assay

-

Expertise & Experience: While binding assays measure affinity, they don't confirm functional inhibition. This assay provides that crucial functional data by measuring the compound's ability to block the actual transport of serotonin into a cell. It can be performed using synaptosomes (nerve terminal preparations) or cell lines like JAR cells, which endogenously express functional SERT.[9][10]

-

Trustworthiness: The protocol is validated by running a known SERT inhibitor (e.g., fluoxetine or paroxetine) as a positive control, which must produce an IC₅₀ value within a historically accepted range.

-

Cell Plating: Plate hSERT-expressing HEK293 cells or JAR cells in a 96-well plate and allow them to form a confluent monolayer.[9]

-

Pre-incubation: Wash the cells and pre-incubate them with increasing concentrations of the test derivative for a short period (e.g., 10-15 minutes) at room temperature or 37°C.[8]

-

Initiation: Initiate the uptake by adding a solution containing a low concentration of [³H]-Serotonin.

-

Incubation: Incubate for a short, defined period (e.g., 5 minutes) to measure the initial rate of uptake.

-

Termination: Rapidly wash the cells with ice-cold buffer to stop the uptake process and remove extracellular [³H]-Serotonin.

-

Lysis & Quantification: Lyse the cells and measure the intracellular radioactivity using a scintillation counter.

-

Data Analysis: Plot the percentage of uptake inhibition against the logarithm of the test compound concentration. Use non-linear regression to determine the IC₅₀ value, representing the functional potency of the compound.

Caption: High-level workflow for the in vitro screening of SERT inhibitors.

Data Interpretation: A Comparative Table

Quantitative data from these assays allow for direct comparison of derivatives and prioritization for further testing.

| Derivative ID | SERT Ki (nM) | SERT IC₅₀ (nM) | DAT Ki (nM) | NET Ki (nM) | SERT/DAT Selectivity |

| Fluoxetine | 17 | 16 | >2000 | 2700 | >117x |

| Derivative A | 12 | 15 | >5000 | 3500 | >416x |

| Derivative B | 45 | 52 | 800 | 1200 | 17x |

| Derivative C | 25 | 28 | 150 | >5000 | 6x |

| (Note: Data are hypothetical for illustrative purposes, with Fluoxetine values based on literature.[3][9]) |

Chapter 5: In Vivo Assessment of Antidepressant-Like Activity

After identifying potent and selective SERT inhibitors in vitro, the next critical step is to assess their efficacy in living organisms using validated animal models of depression.[11][12]

Common Behavioral Models for Depression Research

-

Forced Swim Test (FST) & Tail Suspension Test (TST): These are the most common acute screening models.[13] They are based on the principle that rodents, when placed in an inescapable, stressful situation (a container of water or suspended by the tail), will eventually adopt an immobile posture. This immobility is interpreted as a state of behavioral despair. Treatment with effective antidepressants reduces the duration of immobility, as the animal will struggle for longer.[8][11][14] These tests are valued for their high throughput and predictive validity for classical antidepressants.

-

Chronic Unpredictable Mild Stress (CUMS): This model is considered to have higher face and construct validity as it better mimics the chronic stress that can precipitate depression in humans.[15] Animals are exposed to a series of mild, unpredictable stressors over several weeks (e.g., cage tilt, wet bedding, social isolation). This induces a state of anhedonia (a core symptom of depression), often measured by a decreased preference for a sucrose solution. Chronic, but not acute, treatment with antidepressants can reverse this anhedonic state.[11][15]

Protocol 3: The Forced Swim Test (FST) in Mice

-

Expertise & Experience: The FST is sensitive to experimental conditions (water temperature, cylinder dimensions, lighting). Strict adherence to a validated protocol is essential for reproducibility. The choice of dose and timing of administration relative to the test is critical and should be informed by pharmacokinetic data if available.

-

Trustworthiness: The experiment must include a vehicle-treated group (negative control) and a positive control group treated with a known antidepressant (e.g., fluoxetine). An automated scoring system is often used to eliminate observer bias.

-

Acclimation: Acclimate mice to the testing room for at least 1 hour before the experiment.

-

Drug Administration: Administer the test derivative, vehicle, or positive control via the appropriate route (e.g., intraperitoneal injection) at a predetermined time before the test (e.g., 30-60 minutes).

-

Pre-swim (Day 1 - Optional but recommended): Place each mouse individually into a glass cylinder (e.g., 25 cm high, 10 cm diameter) filled with 15 cm of water (23-25°C) for a 15-minute conditioning session. This reduces variability on the test day.

-

Test Session (Day 2): Place the mice back into the cylinders for a 6-minute test session.

-

Scoring: Record the session with a video camera. Score the last 4 minutes of the session, measuring the cumulative time the mouse spends immobile. Immobility is defined as the cessation of struggling and making only the minimal movements necessary to keep the head above water.

-

Data Analysis: Compare the mean immobility time of the drug-treated groups to the vehicle-treated group using appropriate statistical tests (e.g., ANOVA followed by Dunnett's test). A significant reduction in immobility time indicates an antidepressant-like effect.[10]

Chapter 6: Structure-Activity Relationships (SAR)

SAR analysis is the systematic study of how chemical structure relates to biological activity. For this compound derivatives, the goal is to understand which molecular features enhance SERT affinity and selectivity.

-

The Aryloxy Ring: The nature and position of substituents on the phenoxy ring are critical. The 4-position is paramount. While fluoxetine's 4-trifluoromethyl group is optimal, the 4-fluoro group is a highly effective and common substitute.[16]

-

The Propan-1-amine Chain: The three-carbon linker is generally conserved. Altering its length can negatively impact affinity.

-

The Amine Group: The terminal amine is essential for interaction with a key aspartate residue in the SERT binding pocket. N-alkylation is tolerated; N-methylation (as in fluoxetine) is often optimal. More significant modifications to the amine can drastically alter the pharmacological profile, sometimes shifting selectivity toward other transporters like the dopamine transporter (DAT).[17]

Caption: Key Structure-Activity Relationships for SERT inhibition.

Chapter 7: Beyond Depression - Exploring Other Biological Activities

While the primary focus for this chemical class is SERT inhibition, the scaffold is versatile and derivatives have been investigated for other therapeutic applications. This exploration of polypharmacology is a growing area of drug discovery.

-

Immunomodulatory Effects: Fluoxetine itself has been shown to possess immunomodulatory properties, including the ability to alter T-cell proliferation. Novel analogues have been synthesized specifically to explore this activity, suggesting potential applications in autoimmune disorders.[18]

-

Antimicrobial and Anticancer Potential: Screening of related chemical libraries has revealed that certain propanamine or propanamide derivatives exhibit antimicrobial activity against multidrug-resistant bacteria and fungi.[4][19] Others have shown modest anticancer and antioxidant properties in in vitro models.[20] These findings, while often secondary, highlight the chemical tractability of the core structure for generating diverse biological effects.

Chapter 8: Conclusion and Future Directions

The this compound scaffold and its derivatives remain a highly valuable class of compounds for CNS drug discovery. Their well-defined mechanism of action, centered on potent and selective inhibition of the serotonin transporter, provides a solid foundation for developing treatments for depression and other affective disorders.

Future research will likely focus on several key areas:

-

Fine-tuning Selectivity: Designing derivatives with even greater selectivity over DAT and NET to further minimize potential side effects.

-

Modulating Pharmacokinetics: Optimizing metabolic stability and brain penetration to improve dosing regimens and patient compliance.

-

Exploring Polypharmacology: Intentionally designing molecules that combine SERT inhibition with activity at other targets (e.g., 5-HT receptors) to potentially achieve a faster onset of action or broader efficacy.[16][21]

-

New Indications: Investigating the therapeutic potential of these derivatives in other areas where SERT or the serotonin system is implicated, such as chronic pain or neurodegenerative diseases.

By leveraging the robust experimental framework detailed in this guide, researchers can continue to innovate upon this classic scaffold, paving the way for the next generation of CNS therapeutics.

References

-

Borsini, F., & Meli, A. (1988). Animal models for the study of antidepressant activity. Progress in Neuro-Psychopharmacology and Biological Psychiatry, 12(2-3), 231-259. [Link]

-

Kristiyani, A., Ikawati, Z., Gani, A. P., & Sofro, Z. M. (2024). Animal models for antidepressant activity assay on natural and conventional agents: A review of preclinical testing. Journal of Herbmed Pharmacology, 13(4), 523-536. [Link]

-

Wikipedia contributors. (2024, November 28). Animal models of depression. Wikipedia. [Link]

-

Kristiyani, A., Ikawati, Z., Gani, A. P., & Sofro, Z. M. (2024). Animal models for antidepressant activity assay on natural and conventional agents: A review of preclinical testing. Journal of Herbmed Pharmacology, 13(4), 523-536. [Link]

-

Wirkus, E., et al. (2023). Comparative Efficacy of Animal Depression Models and Antidepressant Treatment: A Systematic Review and Meta-Analysis. International Journal of Molecular Sciences, 24(13), 10831. [Link]

-